REACTION_CXSMILES
|
[N+:1]([C:4]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:7]2=[N:8][C:9](=O)[N:10]=[C:6]2[CH:5]=1)([O-:3])=[O:2].P(Cl)(Cl)([Cl:19])=O>>[N+:1]([C:4]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:7]2[N:8]=[C:9]([Cl:19])[NH:10][C:6]=2[CH:5]=1)([O-:3])=[O:2]
|
Name
|
5,6-dinitro-2-benzoimidazolone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=2C(=NC(N2)=O)C=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by evaporating the excessive phosphorous oxychloride under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(N=C(N2)Cl)C=C1[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |